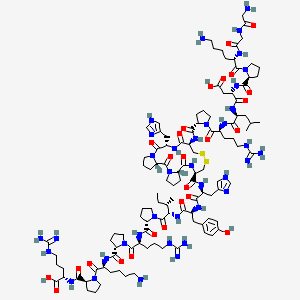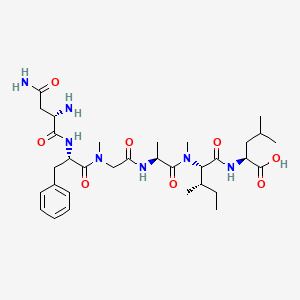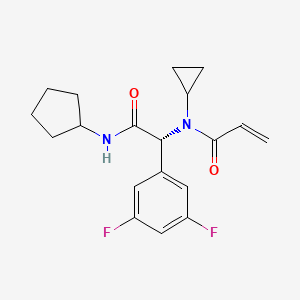
(R)-LW-Srci-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-LW-Srci-8 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-LW-Srci-8 typically involves a series of complex chemical reactions. One common method is solution combustion synthesis, which is known for its simplicity, low cost, energy efficiency, and short reaction time . This method can be scaled up for industrial applications and is used to prepare various types of catalysts, including those involving ®-LW-Srci-8.
Industrial Production Methods
In industrial settings, the production of ®-LW-Srci-8 often involves advanced techniques such as sol-gel, combustion, precipitation, hydrothermal, and leaching methods . These methods are chosen based on the desired properties of the final product, such as particle size distribution, morphology, and phase purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-LW-Srci-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ®-LW-Srci-8 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
®-LW-Srci-8 has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism of action of ®-LW-Srci-8 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ®-LW-Srci-8 include other catalysts and nanomaterials that share similar chemical properties and applications .
Uniqueness
What sets ®-LW-Srci-8 apart from these similar compounds is its unique molecular structure, which allows it to participate in a broader range of chemical reactions and applications. Its versatility and efficiency in various reactions make it a valuable compound in both research and industrial settings.
Conclusion
®-LW-Srci-8 is a compound of significant interest due to its unique properties and wide range of applications. From its complex synthesis methods to its diverse chemical reactions and applications in various scientific fields, this compound continues to be a valuable subject of study and holds promise for future advancements in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C19H22F2N2O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide |
InChI |
InChI=1S/C19H22F2N2O2/c1-2-17(24)23(16-7-8-16)18(12-9-13(20)11-14(21)10-12)19(25)22-15-5-3-4-6-15/h2,9-11,15-16,18H,1,3-8H2,(H,22,25)/t18-/m1/s1 |
InChI-Schlüssel |
VMRIFQHBFDXKML-GOSISDBHSA-N |
Isomerische SMILES |
C=CC(=O)N(C1CC1)[C@H](C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3 |
Kanonische SMILES |
C=CC(=O)N(C1CC1)C(C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


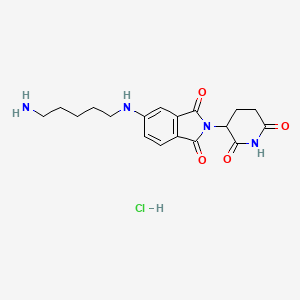
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
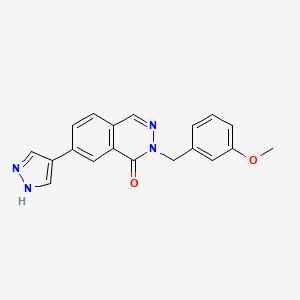
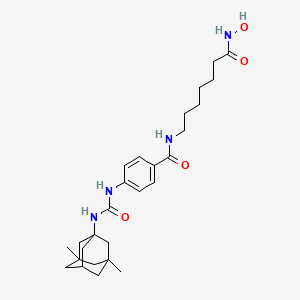
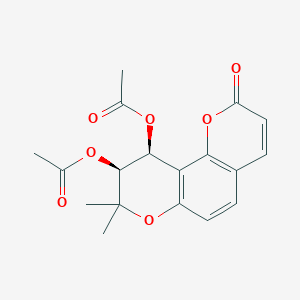
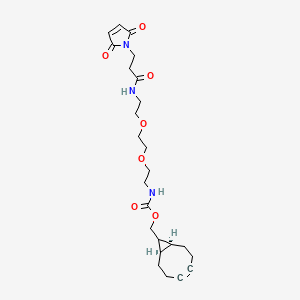
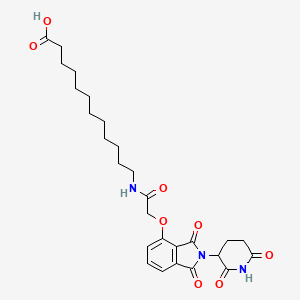
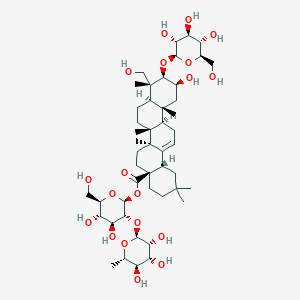
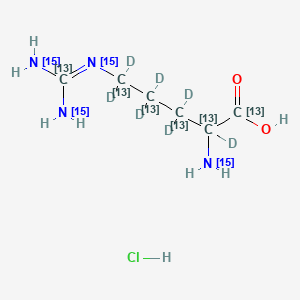
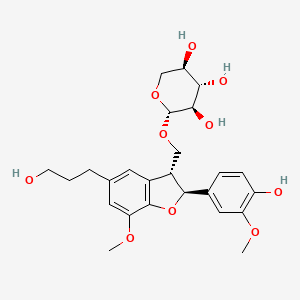
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
